N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ADAMANTYL)-N’-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}UREA is a complex organic compound that features an adamantane core, a furylmethyl group, and a nitrophenyl group
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-N’-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}UREA typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with 3-[(2-furylmethyl)amino]-4-nitrophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .
Chemical Reactions Analysis
N-(1-ADAMANTYL)-N’-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}UREA undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-N’-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}UREA involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins. The nitrophenyl group can participate in electron transfer reactions, while the furylmethyl group can interact with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives such as N-(1-adamantyl)-N’-phenylurea and N-(1-adamantyl)-N’-benzylurea. Compared to these compounds, N-(1-ADAMANTYL)-N’-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}UREA is unique due to the presence of the furylmethyl and nitrophenyl groups, which confer additional reactivity and potential biological activity .
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[3-(furan-2-ylmethylamino)-4-nitrophenyl]urea |
InChI |
InChI=1S/C22H26N4O4/c27-21(25-22-10-14-6-15(11-22)8-16(7-14)12-22)24-17-3-4-20(26(28)29)19(9-17)23-13-18-2-1-5-30-18/h1-5,9,14-16,23H,6-8,10-13H2,(H2,24,25,27) |
InChI Key |
CWTXOUZIFBYEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.